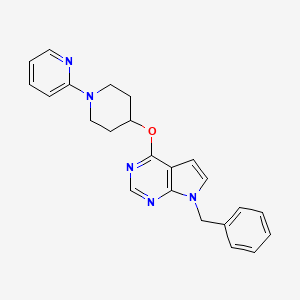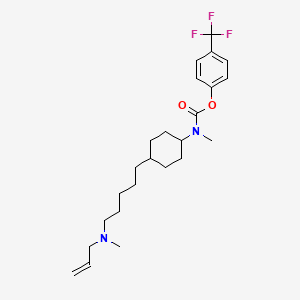![molecular formula C22H21ClN4O3 B10771499 Methyl (2r)-2-[(4s)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4h-[1,2,4]triazolo[4,3-A][1,4]benzodiazepin-4-Yl]propanoate](/img/structure/B10771499.png)
Methyl (2r)-2-[(4s)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4h-[1,2,4]triazolo[4,3-A][1,4]benzodiazepin-4-Yl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ME bromodomain inhibitor is a small molecule that targets bromodomain-containing proteins. Bromodomains are protein modules that recognize acetylated lysine residues on histone tails, playing a crucial role in regulating gene expression. By inhibiting these bromodomains, ME bromodomain inhibitor can modulate gene expression and has potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ME bromodomain inhibitor typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the use of thienotriazolodiazepine as a scaffold, which is then modified through various chemical reactions to introduce functional groups that enhance its binding affinity and selectivity for bromodomains .
Industrial Production Methods
Industrial production of ME bromodomain inhibitor involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to monitor the production process .
Analyse Des Réactions Chimiques
Types of Reactions
ME bromodomain inhibitor undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of the ME bromodomain inhibitor, each with specific functional groups that enhance its biological activity and selectivity for bromodomains .
Applications De Recherche Scientifique
ME bromodomain inhibitor has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of bromodomains in gene regulation and epigenetics
Biology: Investigated for its effects on cellular processes such as cell proliferation, differentiation, and apoptosis
Medicine: Explored as a potential therapeutic agent for treating cancers, inflammatory diseases, and cardiovascular conditions
Industry: Utilized in the development of new drugs and therapeutic strategies targeting bromodomain-containing proteins
Mécanisme D'action
ME bromodomain inhibitor exerts its effects by binding to the acetyl-lysine recognition site of bromodomains, preventing their interaction with acetylated histones. This disrupts the recruitment of transcriptional regulators and alters gene expression patterns. The primary molecular targets include bromodomain-containing proteins such as BRD2, BRD3, BRD4, and BRDT .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to ME bromodomain inhibitor include:
JQ1: A well-known bromodomain inhibitor with high affinity for BRD4.
I-BET: Another bromodomain inhibitor with potent anti-inflammatory and anticancer properties.
OTX-015: A clinical-stage bromodomain inhibitor targeting BRD2, BRD3, and BRD4.
Uniqueness
ME bromodomain inhibitor is unique in its specific binding affinity and selectivity for certain bromodomains, which may result in fewer off-target effects and improved therapeutic efficacy compared to other inhibitors .
Propriétés
Formule moléculaire |
C22H21ClN4O3 |
|---|---|
Poids moléculaire |
424.9 g/mol |
Nom IUPAC |
methyl (2R)-2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]propanoate |
InChI |
InChI=1S/C22H21ClN4O3/c1-12(22(28)30-4)19-21-26-25-13(2)27(21)18-10-9-16(29-3)11-17(18)20(24-19)14-5-7-15(23)8-6-14/h5-12,19H,1-4H3/t12-,19+/m1/s1 |
Clé InChI |
FENXDXHDXYVGRJ-BLVKFPJESA-N |
SMILES isomérique |
CC1=NN=C2N1C3=C(C=C(C=C3)OC)C(=N[C@H]2[C@@H](C)C(=O)OC)C4=CC=C(C=C4)Cl |
SMILES canonique |
CC1=NN=C2N1C3=C(C=C(C=C3)OC)C(=NC2C(C)C(=O)OC)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10771420.png)
![[125I]N,N-Diethyllysergamide](/img/structure/B10771429.png)


![N-(4-{5-[3-chloro-4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}butyl)-4-(1,8-naphthyridin-2-yl)butanamide](/img/structure/B10771445.png)
![(6Z)-4-amino-6-[[4-[4-[(2Z)-2-(8-amino-1-oxo-5,7-disulfonaphthalen-2-ylidene)hydrazinyl]-3-methylphenyl]-2-methylphenyl]hydrazinylidene]-5-oxonaphthalene-1,3-disulfonic acid](/img/structure/B10771449.png)

![3-Fluoro-5-[5-(4-methyl-1H-imidazol-2-yl)-tetrazol-2-yl]-benzonitrile](/img/structure/B10771472.png)
![[[[[(2R,3S,4R,5R)-5-[6-amino-2-(2,2,3,3,3-pentatritiopropylsulfanyl)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid](/img/structure/B10771480.png)

![5-(4-Cyano-3-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B10771496.png)
![(1r,3s,4s,5r)-3-(4-Amino-3-Fluoro-5-{[(2r)-1,1,1-Trifluoro-3-Methoxypropan-2-Yl]oxy}benzyl)-5-[(3-Tert-Butylbenzyl)amino]tetrahydro-2h-Thiopyran-4-Ol 1-Oxide](/img/structure/B10771497.png)
![4-{[(1-{[2-(1-benzyl-3-methyl-1H-imidazol-3-ium-4-yl)-1-[(1-methylpiperidin-1-ium-4-yl)carbamoyl]ethyl]carbamoyl}-5-({[12-({4-[6-(diethylamino)-3-(diethyliminiumyl)-3H-xanthen-9-yl]-3-sulfobenzene}sulfonamido)dodecyl]carbamoyl}amino)pentyl)carbamoyl]methyl}-2-imino-3-methyl-2,3-dihydro-1,3-thiazol-3-ium tritrifluoroacetate](/img/structure/B10771504.png)
![(1R,8S,10R,15S,22S,29R)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane](/img/structure/B10771507.png)